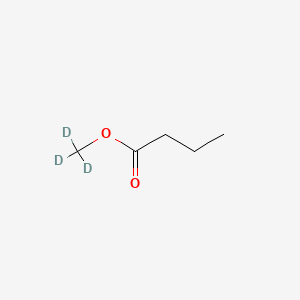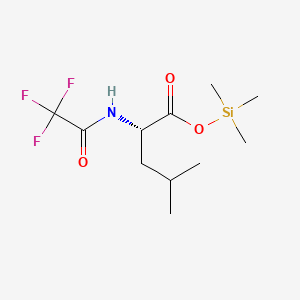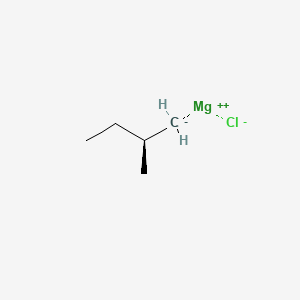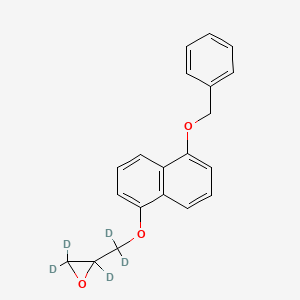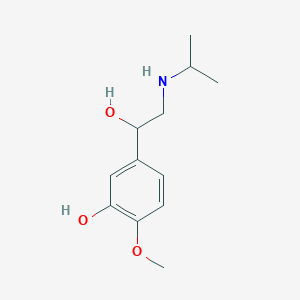![molecular formula C28H46O3 B15289533 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane: is a chemical compound that belongs to the class of dioxanes. It is characterized by the presence of a phenyl group and an octadecenyl group attached to a 1,3-dioxane ring. This compound is often used as an intermediate in the synthesis of other chemical substances and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane typically involves the reaction of 2-phenyl-1,3-dioxane with 9-octadecen-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions can take place, where functional groups on the dioxane ring or the phenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and compounds .
Biology: This compound has applications in biological research, particularly in the study of lipid metabolism and signaling pathways. It is used to investigate the interactions between lipids and proteins in cellular processes .
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific molecular pathways involved in diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the formulation of products with specific properties .
Mécanisme D'action
The mechanism of action of 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to lipid receptors and modulate signaling pathways involved in cellular processes. This interaction can influence various biological functions, including cell growth, differentiation, and metabolism .
Comparaison Avec Des Composés Similaires
2-[(9Z)-9-Octadecenyloxy]-1,3-propanediol: This compound is structurally similar and also acts as an endogenous cannabinoid receptor ligand.
9(Z)-Octadecenoyl-L-Carnitine: Another compound with a similar octadecenyl group, used in lipid metabolism studies.
Uniqueness: 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane is unique due to its specific combination of a phenyl group and an octadecenyl group attached to a 1,3-dioxane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C28H46O3 |
|---|---|
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
5-[(Z)-octadec-9-enoxy]-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C28H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-29-27-24-30-28(31-25-27)26-21-18-17-19-22-26/h9-10,17-19,21-22,27-28H,2-8,11-16,20,23-25H2,1H3/b10-9- |
Clé InChI |
CGMMVQPBUJBHBM-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOC1COC(OC1)C2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOC1COC(OC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


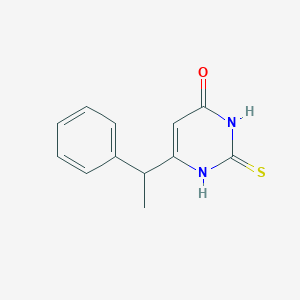
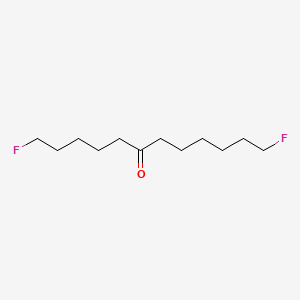
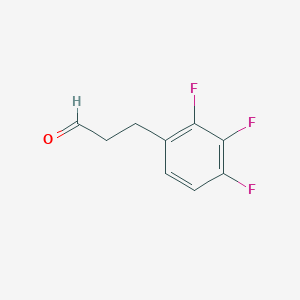

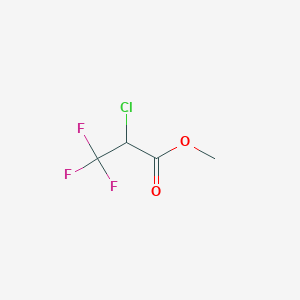
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)

![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
